molecular formula C16H17N9O5 B301390 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Numéro de catalogue B301390
Poids moléculaire: 415.36 g/mol
Clé InChI: JAGWYBZLEFWLBJ-QGMBQPNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine, also known as NTMTQ, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mécanisme D'action

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine inhibits the activity of PARP by binding to the enzyme and preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress, and improve mitochondrial function. In addition, this compound has been shown to have a low toxicity profile in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of cancer cells while minimizing damage to healthy cells. However, one limitation is the lack of clinical data on the efficacy and safety of this compound in humans, which limits its potential for clinical translation.

Orientations Futures

For 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine research include further investigation of its potential use in cancer therapy, including combination therapy with other PARP inhibitors or chemotherapy drugs. In addition, research on the potential use of this compound in other disease areas, such as neurodegenerative diseases and cardiovascular diseases, is warranted. Finally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and safety.

Méthodes De Synthèse

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can be synthesized through a multi-step process involving the reaction of 1-nitroguanidine with 3-hydroxybenzaldehyde, followed by the reaction of the resulting product with 6-chloropurine-2,8-dione. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been studied for its potential use in cancer research due to its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells, making it a potential target for cancer therapy. In addition to its potential use in cancer research, this compound has also been studied for its anti-inflammatory and antioxidant properties.

Propriétés

Formule moléculaire

C16H17N9O5

Poids moléculaire

415.36 g/mol

Nom IUPAC

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

InChI

InChI=1S/C16H17N9O5/c1-22-11-12(23(2)16(27)24(3)13(11)26)19-15(22)30-10-6-4-5-9(7-10)8-18-20-14(17)21-25(28)29/h4-8H,1-3H3,(H3,17,20,21)/b18-8+

Clé InChI

JAGWYBZLEFWLBJ-QGMBQPNBSA-N

SMILES isomérique

CN1C2=C(N=C1OC3=CC=CC(=C3)/C=N/N=C(/N)\N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

SMILES canonique

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.